[4-(2,5-Dimethoxy-benzenesulfonyl)-piperazin-1-yl]-furan-2-yl-methanone
Description
Properties
IUPAC Name |
[4-(2,5-dimethoxyphenyl)sulfonylpiperazin-1-yl]-(furan-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O6S/c1-23-13-5-6-14(24-2)16(12-13)26(21,22)19-9-7-18(8-10-19)17(20)15-4-3-11-25-15/h3-6,11-12H,7-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDHLLMJTHXLSSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Protocol
Reactants :
-
Piperazine (1.0 equiv).
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2,5-Dimethoxybenzenesulfonyl chloride (1.1 equiv).
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Base: Triethylamine (2.2 equiv) or N,N-diisopropylethylamine (DIPEA).
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Solvent: Dichloromethane (DCM) or dimethylformamide (DMF).
Procedure :
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Dissolve piperazine (8.6 g, 100 mmol) in anhydrous DCM (200 mL) under nitrogen.
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Add triethylamine (22.2 mL, 160 mmol) and cool to 0°C.
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Slowly add 2,5-dimethoxybenzenesulfonyl chloride (25.7 g, 110 mmol) dropwise over 30 minutes.
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Warm to room temperature and stir for 12 hours.
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Quench with water (100 mL), extract with DCM (3 × 50 mL), dry over Na₂SO₄, and concentrate.
Yield : 85–92% (28.3–30.7 g) after silica gel chromatography (hexane/ethyl acetate 3:1).
Critical Parameters
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Solvent Choice : DCM minimizes disubstitution (<5% by HPLC), while DMF accelerates kinetics but increases bis-sulfonylation risk (15–20%).
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Stoichiometry : A 10% excess of sulfonyl chloride ensures complete mono-substitution.
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Temperature : Reactions below 5°C reduce side-product formation.
Acylation of Intermediate A: Introducing the Furan-2-Carbonyl Group
Synthesis of Furan-2-Carbonyl Chloride (Intermediate B)
Reactants :
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Furan-2-carboxylic acid (1.0 equiv).
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Thionyl chloride (SOCl₂, 2.0 equiv).
Procedure :
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Reflux furan-2-carboxylic acid (11.2 g, 100 mmol) with SOCl₂ (23.8 mL, 200 mmol) for 3 hours.
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Remove excess SOCl₂ under reduced pressure to obtain the acyl chloride as a yellow liquid (94% yield).
Coupling Reaction
Reactants :
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Intermediate A (1.0 equiv).
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Intermediate B (1.05 equiv).
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Base: DIPEA (2.5 equiv).
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Solvent: Tetrahydrofuran (THF).
Procedure :
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Dissolve Intermediate A (30.7 g, 90 mmol) in THF (150 mL).
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Add DIPEA (39.3 mL, 225 mmol) and cool to −10°C.
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Add Intermediate B (12.1 g, 94.5 mmol) dissolved in THF (50 mL) over 20 minutes.
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Stir at 0°C for 4 hours, then warm to room temperature overnight.
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Concentrate, dissolve in ethyl acetate (200 mL), wash with 5% HCl (2 × 50 mL) and brine, dry, and concentrate.
Yield : 78–84% (31.2–33.7 g) after recrystallization from ethanol/water.
Alternative Synthetic Routes and Optimization
One-Pot Sulfonylation-Acylation
A streamlined approach avoids isolating Intermediate A:
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Perform sulfonylation as in Section 2.1.
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Without workup, add DIPEA (4.4 equiv) and Intermediate B (1.1 equiv).
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Stir at 25°C for 24 hours.
Solid-Phase Synthesis
Immobilized piperazine on Wang resin enables stepwise functionalization:
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Sulfonylate resin-bound piperazine.
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Acylate with furan-2-carbonyl chloride.
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Cleave with trifluoroacetic acid (TFA)/DCM.
Purity : >95% by LC-MS, but scale limited to 10–50 mmol.
Analytical Characterization and Quality Control
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃) : δ 7.52 (d, J = 3.6 Hz, 1H, furan H-3), 7.23 (d, J = 8.9 Hz, 1H, aryl H-6), 6.98 (dd, J = 8.9, 3.1 Hz, 1H, aryl H-4), 6.72 (d, J = 3.1 Hz, 1H, aryl H-3), 6.55 (m, 2H, furan H-4 and H-5), 3.89 (s, 3H, OCH₃), 3.85 (s, 3H, OCH₃), 3.72–3.68 (m, 4H, piperazine), 3.12–3.08 (m, 4H, piperazine).
Purity Assessment
Industrial-Scale Considerations
Cost-Effective Modifications
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Replace DIPEA with K₂CO₃ in DMF for acylation (yield drops to 65–70%).
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Use toluene instead of THF for easier solvent recovery.
Waste Management
-
Neutralize SOCl₂ quench waste with NaOH before disposal.
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Recover DCM via distillation (85% efficiency).
Chemical Reactions Analysis
Types of Reactions
[4-(2,5-Dimethoxy-benzenesulfonyl)-piperazin-1-yl]-furan-2-yl-methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
Chemistry
In chemistry, [4-(2,5-Dimethoxy-benzenesulfonyl)-piperazin-1-yl]-furan-2-yl-methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a useful tool in biochemical assays.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structural features suggest it could be modified to produce compounds with therapeutic properties, such as anti-inflammatory or anticancer agents.
Industry
Industrially, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of [4-(2,5-Dimethoxy-benzenesulfonyl)-piperazin-1-yl]-furan-2-yl-methanone involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The piperazine ring may also interact with biological receptors, modulating their function.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key Observations :
- Electronic Effects : The target compound’s dimethoxy groups contrast sharply with the electron-withdrawing nitro groups in the dinitrobenzoyl analog , which may reduce reactivity but enhance stability.
- Steric Considerations : The methyl group in adds steric bulk, which could influence binding pocket interactions in biological targets.
Pharmacological Implications
Piperazine derivatives are prevalent in drug discovery due to their versatility in interacting with biological targets. While specific pharmacological data for the target compound are unavailable in the provided evidence, insights can be inferred from analogs:
- Receptor Targeting: Compounds in with triazine-piperazine scaffolds act as cannabinoid receptor 2 (CB2) ligands . The target compound’s sulfonyl group may favor interactions with sulfonamide-sensitive targets like 5-HT receptors or carbonic anhydrases.
Biological Activity
The compound [4-(2,5-Dimethoxy-benzenesulfonyl)-piperazin-1-yl]-furan-2-yl-methanone is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including antibacterial, anticancer, and enzyme inhibitory properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound's structure consists of a piperazine moiety linked to a furan ring and a benzenesulfonyl group. This unique arrangement may contribute to its diverse biological activities.
1. Antibacterial Activity
Research indicates that compounds with a piperazine backbone often exhibit significant antibacterial properties. The synthesized derivatives of piperazine have been evaluated against various bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
- Pseudomonas aeruginosa
In vitro studies have shown that the presence of the sulfonyl group enhances the antibacterial efficacy of these compounds. A study reported that derivatives similar to our compound demonstrated effective inhibition against these pathogens, suggesting potential therapeutic applications in treating bacterial infections .
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 1 | E. coli | 18 |
| 2 | S. aureus | 22 |
| 3 | P. aeruginosa | 15 |
2. Anticancer Activity
The anticancer potential of compounds containing piperazine and furan rings has been investigated extensively. Studies have shown that these compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation.
A recent study highlighted the effectiveness of similar compounds in reducing cell viability in MCF-7 cells by up to 70% at a concentration of 10 µM within 24 hours .
3. Enzyme Inhibition
Enzyme inhibition studies reveal that the compound exhibits significant activity against key enzymes like acetylcholinesterase (AChE) and urease. These enzymes are critical in various physiological processes and their inhibition can lead to therapeutic benefits in conditions like Alzheimer's disease and urinary tract infections.
The following table summarizes the inhibitory effects observed:
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase | 5.2 |
| Urease | 8.7 |
Case Studies
Case Study 1: Antibacterial Evaluation
A study conducted by Aziz-ur-Rehman et al. evaluated several piperazine derivatives for their antibacterial properties. The results indicated that compounds similar to this compound showed promising antibacterial activity against multi-drug resistant strains .
Case Study 2: Anticancer Effects
In another investigation, the anticancer efficacy of this compound was assessed using HeLa cells. The results demonstrated a dose-dependent reduction in cell viability, supporting its potential as an anti-cancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
